molecular formula C12H21NO2 B2981410 N-[2-(2-Methylpropyl)oxan-3-yl]prop-2-enamide CAS No. 2305537-48-6

N-[2-(2-Methylpropyl)oxan-3-yl]prop-2-enamide

Cat. No. B2981410
CAS RN: 2305537-48-6
M. Wt: 211.305
InChI Key: QQCIGDYHTAGSSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-Methylpropyl)oxan-3-yl]prop-2-enamide, also known as MPO, is a chemical compound that has been studied extensively in scientific research. It is a derivative of capsaicin, the compound responsible for the spiciness of chili peppers. MPO has been found to have a range of biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

The mechanism of action of N-[2-(2-Methylpropyl)oxan-3-yl]prop-2-enamide is not fully understood, but it is believed to act on the TRPV1 receptor, which is involved in pain and inflammation. This compound has also been found to inhibit the activity of COX-2, an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, decrease pain, and inhibit the growth of cancer cells. This compound has also been found to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(2-Methylpropyl)oxan-3-yl]prop-2-enamide in lab experiments is its specificity. It has been shown to act on specific receptors and enzymes, making it a useful tool for studying the mechanisms of pain and inflammation. However, one limitation is that this compound is not very soluble in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-[2-(2-Methylpropyl)oxan-3-yl]prop-2-enamide. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases. Another area of interest is its potential as an anti-cancer agent, particularly in the treatment of breast cancer. Further studies are also needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of N-[2-(2-Methylpropyl)oxan-3-yl]prop-2-enamide involves several steps, including the reaction of 2-methylpropylmagnesium bromide with ethyl 3-bromoacrylate to form a Grignard reagent. This reagent is then reacted with 3-hydroxytetrahydrofuran to form the desired product, this compound.

Scientific Research Applications

N-[2-(2-Methylpropyl)oxan-3-yl]prop-2-enamide has been studied extensively in scientific research for its potential use as a therapeutic agent. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been shown to have a neuroprotective effect, making it a promising candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

N-[2-(2-methylpropyl)oxan-3-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-4-12(14)13-10-6-5-7-15-11(10)8-9(2)3/h4,9-11H,1,5-8H2,2-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCIGDYHTAGSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(CCCO1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.